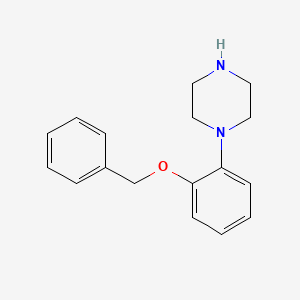

1-(2-(Benzyloxy)phenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylmethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQUPQGZDGZYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96221-84-0 | |

| Record name | 1-2-(Phenylmethoxyphenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49W5HEP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Characteristics

The physicochemical properties of 1-(2-(Benzyloxy)phenyl)piperazine are crucial for its handling, storage, and application in a research setting. While detailed experimental data for this specific compound is not extensively published in readily accessible literature, general characteristics can be inferred from its structure and related compounds. It is expected to be a solid at room temperature. Information regarding its specific melting point, boiling point, and solubility in various solvents would require detailed experimental analysis.

Synthesis and Manufacturing

The synthesis of 1-(2-(Benzyloxy)phenyl)piperazine, as with many arylpiperazine derivatives, can be achieved through several established synthetic routes in organic chemistry. A common approach involves the reaction of a suitably substituted phenyl precursor with piperazine (B1678402).

One potential synthetic pathway could involve the nucleophilic substitution reaction between 1-bromo-2-(benzyloxy)benzene and an excess of piperazine. This reaction would likely be carried out in the presence of a base and a suitable solvent.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be employed. nih.gov This method would involve reacting 1-bromo-2-(benzyloxy)benzene with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This technique is widely used for the formation of carbon-nitrogen bonds in the synthesis of arylpiperazines. nih.gov

The purification of the final product would typically involve techniques such as column chromatography to isolate the desired compound from any unreacted starting materials or byproducts.

Chemical Reactivity and Stability

The chemical reactivity of 1-(2-(Benzyloxy)phenyl)piperazine is largely dictated by its functional groups: the piperazine (B1678402) ring and the benzyloxy group. The piperazine moiety contains two nitrogen atoms, with the secondary amine being a key site for further chemical modification. This nitrogen can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, allowing for the synthesis of a diverse range of derivatives. nih.govnih.gov The aromatic rings in the molecule can also undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions.

The stability of the compound is generally good under standard laboratory conditions. However, the benzyloxy group can be susceptible to cleavage under certain conditions, such as hydrogenolysis. This reaction, typically carried out with a palladium catalyst and a source of hydrogen, would cleave the benzyl (B1604629) group, yielding the corresponding phenol (B47542) derivative. This debenzylation can be a useful synthetic step to unmask a hydroxyl group. The compound should be stored in a cool, dry place, away from strong oxidizing agents to ensure its long-term stability.

Q & A

Q. What are the common synthetic routes for 1-(2-(Benzyloxy)phenyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting from benzoic acid derivatives. Key steps include:

- Acylation : Conversion of benzoic acid to acyl chloride.

- Bromination : Introduction of bromine at specific positions.

- Esterification : Formation of benzyl-protected intermediates.

- Piperazine coupling : Nucleophilic substitution or reductive amination to attach the piperazine moiety.

Optimization parameters (based on ):

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) improve reaction rates.

- Reaction time : 12–24 hours for complete conversion.

- Catalysts : Use of HBTU or EDIPA for coupling reactions (see ).

- Purification : Column chromatography or recrystallization for >95% purity.

Q. Key characterization tools :

- NMR (¹H/¹³C): Confirms substitution patterns.

- HPLC/GC-MS : Validates purity and identifies byproducts.

- Melting point analysis : Cross-references with literature values .

Advanced Research Questions

Q. How can stereochemical challenges in piperazine derivatives be addressed during synthesis?

Piperazines often exhibit axial chirality due to restricted rotation. Methodological solutions include:

- Asymmetric lithiation : Use of (-)-sparteine or (+)-sparteine surrogate with s-BuLi to generate enantiopure intermediates ().

- Chiral auxiliaries : Incorporation of α-methylbenzyl groups to direct stereoselectivity.

- Mechanistic studies : In-situ IR spectroscopy monitors lithiation progress to minimize racemization .

Case study : Enantioselective synthesis of 2,5-trans-piperazines achieved 98% ee using sterically hindered N-alkyl groups to suppress ring fragmentation .

Q. What pharmacological targets are associated with this compound, and how are receptor-binding studies designed?

The compound’s benzyloxy and piperazine moieties suggest interactions with:

- Neurological targets : Dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors.

- Kinases : Tyrosine kinases (e.g., EGFR) due to structural similarity to kinase inhibitor scaffolds ().

Q. Experimental design :

- In vitro assays : Radioligand binding (³H-labeled ligands) to measure IC₅₀ values.

- Functional assays : cAMP inhibition for GPCR activity.

- Molecular docking : Computational modeling of piperazine-kinase interactions (e.g., using AutoDock Vina) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Structure-activity relationship (SAR) findings :

- Benzyloxy group : Fluorination at the 2-position enhances blood-brain barrier penetration ().

- Piperazine substitution : Methyl groups at N-2 improve metabolic stability but reduce affinity for 5-HT receptors ().

- Bromophenyl analogs : Increased cytotoxicity in cancer cell lines (IC₅₀ = 8.2 µM vs. 22.3 µM for parent compound) .

Q. Data contradiction example :

- 2-Fluoro vs. 4-fluoro substitution : 2-Fluoro derivatives show higher D2 receptor affinity, while 4-fluoro analogs exhibit superior kinase inhibition .

Q. How can researchers resolve contradictions in reported biological data for piperazine derivatives?

Strategies :

Standardize assays : Use identical cell lines (e.g., HEK293 for GPCRs) and ligand concentrations.

Control variables : Compare logP, pKa, and solubility to isolate structural effects.

Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., benzodioxole-linked piperazines correlate with antimicrobial activity) .

Q. What methodologies are used to optimize pharmacokinetic properties of this compound derivatives?

Key approaches :

- Prodrug strategies : Esterification of hydroxyl groups to enhance oral bioavailability.

- Metabolic stability : Incubation with liver microsomes (human/rat) to identify vulnerable sites.

- PAMPA assay : Measures passive permeability for CNS targeting .

Example : Introduction of a 3-nitropyridinyl group improved metabolic half-life (t₁/₂ = 4.2 hours vs. 1.5 hours for unmodified compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.